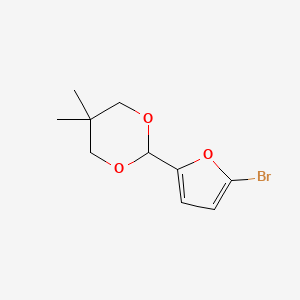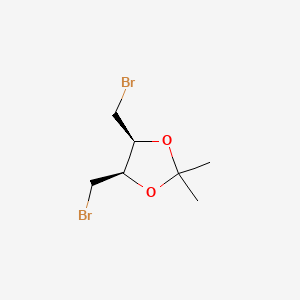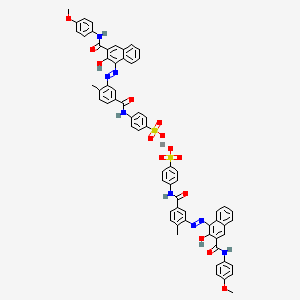
Phosphoric acid--hexadecan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–hexadecan-1-amine (1/1) is a compound formed by the combination of phosphoric acid and hexadecan-1-amine in a 1:1 molar ratio. Phosphoric acid, with the molecular formula H3PO4, is a triprotic acid commonly used in various industrial and laboratory applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid–hexadecan-1-amine (1/1) involves the reaction of hexadecan-1-amine with phosphoric acid. The reaction can be carried out by mixing equimolar amounts of hexadecan-1-amine and phosphoric acid in an appropriate solvent, such as ethanol or water. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The resulting product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–hexadecan-1-amine (1/1) can be scaled up by using large reactors and continuous mixing systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–hexadecan-1-amine (1/1) can undergo various chemical reactions, including:
Acid-Base Reactions: The amine group in hexadecan-1-amine can react with acids to form ammonium salts.
Nucleophilic Substitution: The amine group can act as a nucleophile and participate in substitution reactions with electrophiles.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Condensation Reactions: Aldehydes and ketones are typical reactants, with acid catalysts often employed to facilitate the reaction.
Major Products Formed
Ammonium Salts: Formed from acid-base reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Imines or Schiff Bases: Produced from condensation reactions with carbonyl compounds.
Scientific Research Applications
Phosphoric acid–hexadecan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biomimetic membranes and as a component in the study of lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of phosphoric acid–hexadecan-1-amine (1/1) depends on its specific application. In biological systems, the compound can interact with lipid membranes, altering their properties and affecting membrane-associated processes. The amine group can also form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Phosphoric acid–hexadecan-1-amine (1/1) can be compared with other similar compounds, such as:
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with surfactant properties.
Hexadecan-1-ol: A long-chain alcohol used in the formulation of emulsifiers and surfactants.
Hexadecanoic Acid: A fatty acid commonly found in natural fats and oils .
Phosphoric acid–hexadecan-1-amine (1/1) is unique due to its combination of an amine and a phosphoric acid group, providing both basic and acidic functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
38482-50-7 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
hexadecan-1-amine;phosphoric acid |
InChI |
InChI=1S/C16H35N.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-5(2,3)4/h2-17H2,1H3;(H3,1,2,3,4) |
InChI Key |
OYHYNQJKGNKPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


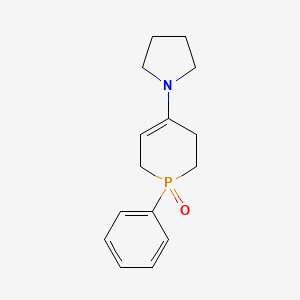

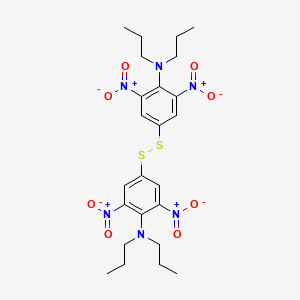

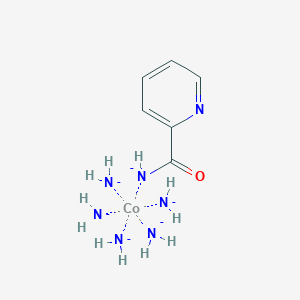
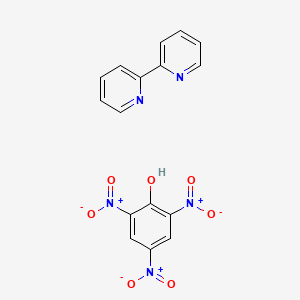
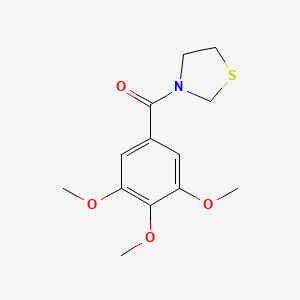
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
